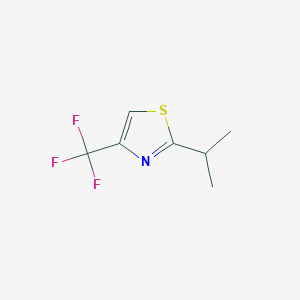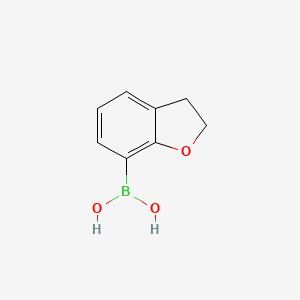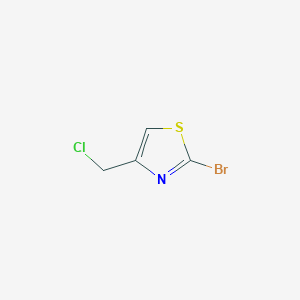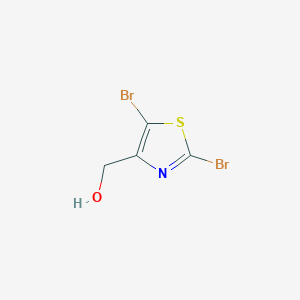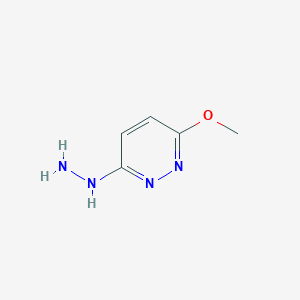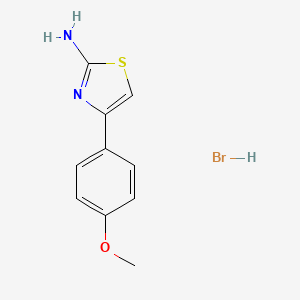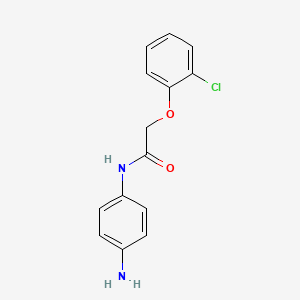
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide (NPCA) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 91-93°C and is soluble in water. NPCA is used in a variety of biochemical and physiological studies and has a number of advantages and limitations when used as a lab reagent.
作用機序
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide binds to a variety of receptors, including the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which triggers a signaling cascade that leads to the release of neurotransmitters. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also binds to tyrosinase, an enzyme involved in the synthesis of melanin, and inhibits its activity.
Biochemical and Physiological Effects
The binding of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide to the nicotinic acetylcholine receptor can lead to a variety of biochemical and physiological effects. It can stimulate the release of neurotransmitters, such as acetylcholine, which can lead to increased muscle contraction and increased heart rate. It can also reduce inflammation and pain, as well as regulate the immune system. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has been found to inhibit tyrosinase activity, which can lead to decreased melanin production and a decrease in skin pigmentation.
実験室実験の利点と制限
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of advantages when used as a reagent in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in water, which makes it easy to work with. However, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also has a number of limitations. It is relatively expensive, and it is not very soluble in organic solvents. In addition, it can be toxic if ingested or inhaled, so it must be handled with care.
将来の方向性
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of potential future applications in scientific research and laboratory experiments. It could be used to study the effects of receptor-ligand interactions on a variety of physiological processes, such as inflammation, pain, and immune response. It could also be used to study the effects of tyrosinase inhibition on melanin production. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of drugs on the nicotinic acetylcholine receptor and other receptors. Finally, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of environmental pollutants on the nicotinic acetylcholine receptor and other receptors.
合成法
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide can be synthesized with a two-step procedure. The first step involves the reaction of 4-aminophenol and 2-chlorophenol in the presence of acetic anhydride. This reaction yields N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide and acetic acid as byproducts. The second step involves the purification of the product using recrystallization from aqueous ethanol.
科学的研究の応用
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-nitrophenoxyacetic acid, and as a substrate for the enzyme acetylcholinesterase. It is also used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is also used in the study of receptor-ligand interactions, as it has been found to bind to a variety of receptors, including the nicotinic acetylcholine receptor.
特性
IUPAC Name |
N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-14(18)17-11-7-5-10(16)6-8-11/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNZSNJGLVHTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



